molecular formula C6H5Cl2NO B2711327 6-Amino-2,3-dichlorophenol CAS No. 116278-69-4

6-Amino-2,3-dichlorophenol

Cat. No.: B2711327
CAS No.: 116278-69-4
M. Wt: 178.01
InChI Key: LBKNLCXXJZQFHU-UHFFFAOYSA-N
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Description

6-Amino-2,3-dichlorophenol is an organic compound with the molecular formula C6H5Cl2NO It is characterized by the presence of two chlorine atoms, an amino group, and a hydroxyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-2,3-dichlorophenol typically involves the reduction of 5,6-dichloro-2-nitrophenol. One common method includes the use of tin(II) chloride in ethanol under an argon atmosphere. The reaction mixture is heated to 80°C, and after the completion of the reaction, the product is extracted using ethyl acetate .

Industrial Production Methods: Industrial production of this compound may involve catalytic hydrogenation of 2,6-dichloro-4-nitrophenol in the presence of platinum on carbon. This method ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 6-Amino-2,3-dichlorophenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones.

    Reduction: Reduction reactions typically involve the conversion of nitro groups to amino groups.

    Substitution: Halogen atoms in the compound can be substituted by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Tin(II) chloride and catalytic hydrogenation are frequently used.

    Substitution: Nucleophilic substitution reactions often use bases like sodium hydroxide.

Major Products:

Scientific Research Applications

6-Amino-2,3-dichlorophenol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Amino-2,3-dichlorophenol involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to undergo redox reactions, which can influence various biological processes. The exact molecular targets and pathways are still under investigation, but it is believed to interact with enzymes and proteins involved in oxidative stress responses .

Comparison with Similar Compounds

  • 2,6-Dichlorophenol
  • 4-Amino-2,3-dichlorophenol
  • 2-Amino-5,6-dichlorophenol

Comparison: 6-Amino-2,3-dichlorophenol is unique due to the specific positioning of its amino and hydroxyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs. For instance, 2,6-Dichlorophenol lacks the amino group, which significantly alters its chemical behavior and applications .

Biological Activity

6-Amino-2,3-dichlorophenol (CAS No. 116278-69-4) is an organic compound characterized by its molecular formula C6H5Cl2NOC_6H_5Cl_2NO. It features two chlorine atoms, an amino group, and a hydroxyl group attached to a benzene ring. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and toxicology.

The synthesis of this compound typically involves the reduction of 5,6-dichloro-2-nitrophenol using reagents like tin(II) chloride in ethanol. Its unique structure allows it to participate in various chemical reactions such as oxidation, reduction, and substitution, leading to diverse applications in organic synthesis and potential biological effects.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, suggesting that it could serve as a potential candidate for developing new antimicrobial agents. The mechanism likely involves disruption of bacterial cell membranes or interference with metabolic processes.

Antioxidant Effects

The compound has also been investigated for its antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals and preventing oxidative stress-related damage in cells. The redox-active nature of this compound allows it to scavenge free radicals effectively, potentially offering protective effects against cellular damage.

Methemoglobin Formation

A significant aspect of the biological activity of this compound is its capacity to induce methemoglobin formation. Studies have shown that exposure to this compound can lead to increased levels of methemoglobin in erythrocytes, which can impair oxygen transport in the blood. This effect was observed in vitro with concentrations ranging from 0.2 to 0.6 mM, indicating a dose-dependent relationship with methemoglobin levels .

Case Studies

  • Antimicrobial Activity : A study conducted on various bacterial strains demonstrated that this compound inhibited growth at concentrations as low as 50 µg/mL. This suggests its potential use in developing topical antiseptics or preservatives.
  • Methemoglobin Induction : In vitro experiments showed that erythrocytes exposed to this compound exhibited significant methemoglobin formation compared to control groups. The highest levels were recorded after incubation with concentrations above 0.4 mM .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

CompoundAntimicrobial ActivityMethemoglobin InductionAntioxidant Properties
This compound YesYesModerate
4-Amino-2,6-dichlorophenol ModerateYesLow
2,6-Dichlorophenol NoNoLow

This table illustrates that while this compound shows promising biological activities, other compounds exhibit varying profiles of activity.

The biological effects of this compound are thought to be mediated through its interaction with cellular components involved in oxidative stress responses and hemoglobin function. Its ability to undergo redox reactions may influence various signaling pathways related to cell survival and apoptosis.

Properties

IUPAC Name

6-amino-2,3-dichlorophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Cl2NO/c7-3-1-2-4(9)6(10)5(3)8/h1-2,10H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBKNLCXXJZQFHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1N)O)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A mixture of 5,6-dichloro-2-nitrophenol(1.8 g, 8.7 mmol) and tin (II) chloride (5.8 g, 26.1 mmol) in ethanol(50 mL) was heated at 80° C. under argon. After 2 hours, the starting material had disappeared and the solution was allowed to cool down and then poured into ice. The pH was made slightly basic (pH7-8), by addition of solid NaOH, before being extracted with ethyl acetate. The organic phase was washed with brine, dried over MgSO4 and filtered. The solvent was evaporated and chromatography of the resulting solid on silica gel (4% MeOH/CH2Cl2) gave the desired product(1.4 mg, 90%). 1H NMR (CD3OD): d 6.71 (d, 1H), 6.45 (d, 1H).
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
5.8 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
90%

Synthesis routes and methods II

Procedure details

A mixture of 5,6-dichloro-2-nitrophenol(1.8 g, 8.7 mmol) and tin (II) chloride (5.8 g, 26.1 mmol) in ethanol(50 mL) was heated at 80° C. under argon. After 2 hours, the starting material had disappeared and the solution was allowed to cool down and then poured into ice. The pH was made slightly basic (pH7-8), by addition of solid NaOH, before being extrated with ethyl acetate. The organic phase was washed with brine, dried over MgSO4 and filtered. The solvent was evaporated and chromatography of the resulting solid on silica gel (4%MeOH/CH2Cl2) gave the desired product(1.4 mg, 90%). 1H NMR (CD3OD): δ 6.71 (d, 1H), 6.45 (d, 1H).
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
5.8 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
90%

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